5-Bromoisophthalaldehyde
Overview
Description
5-Bromoisophthalaldehyde is an organic compound with the molecular formula C8H5BrO2. It is a derivative of isophthalaldehyde, where a bromine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
5-Bromoisophthalaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and other oxidoreductases. These interactions often involve the formation of covalent bonds between the aldehyde groups of this compound and the active sites of the enzymes, leading to enzyme inhibition or modification of enzyme activity. Additionally, this compound can form Schiff bases with amino groups in proteins, which can further influence protein function and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits antiproliferative and cytotoxic effects, likely due to its ability to form covalent bonds with cellular proteins and enzymes, thereby disrupting normal cellular functions . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key regulatory proteins and enzymes. For example, it may inhibit glycolytic enzymes, leading to altered glucose metabolism and reduced energy production in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to altered cellular responses and changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and primarily affect specific cellular targets, such as enzymes and regulatory proteins . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and disrupt normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and changes in cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can be influenced by its chemical properties, such as its hydrophobicity and ability to form covalent bonds with cellular proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus by interacting with nuclear transport proteins or by forming covalent bonds with nuclear proteins . The subcellular localization of this compound can significantly influence its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoisophthalaldehyde can be synthesized through various methods. One common approach involves the bromination of isophthalaldehyde using bromine in the presence of a suitable catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-bromo-1,3-benzenedicarboxylic acid.
Reduction: Formation of 5-bromo-1,3-benzenedimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromoisophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mechanism of Action
The mechanism of action of 5-Bromoisophthalaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde groups and the electron-withdrawing bromine atom. This makes it reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Isophthalaldehyde: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Chloroisophthalaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Fluoroisophthalaldehyde: Contains a fluorine atom, which significantly alters its chemical behavior compared to 5-Bromoisophthalaldehyde.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization at the 5-position. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
IUPAC Name |
5-bromobenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOLRCTTDVBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559626 | |
Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120173-41-3 | |
Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzene-1,3-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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